2,4-dibromo-5-nitroThiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-5-nitroThiazole is an organic compound with the molecular formula C3HBr2N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is characterized by the presence of two bromine atoms at positions 2 and 4, and a nitro group at position 5 on the thiazole ring. It is known for its pale-yellow color and pyridine-like odor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-5-nitroThiazole typically involves the bromination of 5-nitrothiazole. One common method is the diazotization of 2-amino-5-nitrothiazole in the presence of sulfuric acid and copper sulfate, followed by treatment with sodium bromide . Another method involves the bromination of 5-nitrothiazole using bromine in acetic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dibromo-5-nitroThiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for the reduction of the nitro group.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-5-nitroThiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-dibromo-5-nitroThiazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components. The bromine atoms can participate in halogen bonding, affecting the compound’s binding to molecular targets . The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-nitrothiazole: Similar structure but with only one bromine atom.
5-Nitrothiazole: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,4-Dichloro-5-nitrothiazole: Chlorine atoms instead of bromine, leading to different reactivity and properties.
Uniqueness: 2,4-Dibromo-5-nitroThiazole is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for forming diverse derivatives. Its combination of bromine and nitro groups makes it a versatile compound for various chemical transformations and applications .
Eigenschaften
Molekularformel |
C3Br2N2O2S |
---|---|
Molekulargewicht |
287.92 g/mol |
IUPAC-Name |
2,4-dibromo-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C3Br2N2O2S/c4-1-2(7(8)9)10-3(5)6-1 |
InChI-Schlüssel |
KCBCYYUNLTZFJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(SC(=N1)Br)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.